molecular formula C24H22N4O4 B2927500 N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251598-75-0

N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2927500
CAS No.: 1251598-75-0
M. Wt: 430.464
InChI Key: OZRPJSSTOLVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery research. Its complex structure, featuring a 1,2,4-oxadiazole ring linked to a 2-pyridone core, is a hallmark of compounds designed to modulate protein kinase activity. This molecular architecture is frequently engineered to act as a Type I or Type II kinase inhibitor , competing with ATP for binding in the kinase's active site and thereby interrupting phosphorylation-driven signaling cascades. Researchers utilize this compound primarily as a chemical probe to investigate the physiological and pathological roles of specific kinase pathways, particularly those implicated in oncogenic processes and cancer cell proliferation . Its application extends to high-throughput screening assays and structure-activity relationship (SAR) studies , where it serves as a key scaffold for designing and optimizing novel therapeutic agents with improved potency and selectivity. The compound's research value lies in its utility for deconvoluting complex cellular signaling networks and validating new molecular targets in disease models.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15-10-11-20(31-3)19(13-15)25-21(29)14-28-12-6-9-18(24(28)30)23-26-22(27-32-23)17-8-5-4-7-16(17)2/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPJSSTOLVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the dihydropyridinyl acetamide: This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and acylation reactions.

    Coupling of the two moieties: The final step involves coupling the oxadiazole and dihydropyridinyl acetamide moieties under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound 1 :

2-[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

  • Key differences :
    • Oxadiazole substituent: 3-Ethyl vs. 2-methylphenyl in the target.
    • Acetamide group: 4-methylphenyl vs. 2-methoxy-5-methylphenyl.
  • Absence of methoxy in the acetamide could decrease electron-donating effects, altering binding affinity.
Compound 2 :

2-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

  • Key differences :
    • Oxadiazole substituent: 4-methylphenyl vs. 2-methylphenyl.
    • Acetamide group: 4-methylbenzyl vs. 2-methoxy-5-methylphenyl.
  • Implications :
    • The para-methylphenyl on oxadiazole may enhance π-π interactions in hydrophobic pockets compared to the ortho-substituted analog.
    • The benzyl group in the acetamide could increase metabolic stability but reduce solubility.
Compound 3 :

N-(2-Ethylphenyl)-2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

  • Key differences: Core structure: Pyrrole replaces dihydropyridinone. Oxadiazole substituent: 4-methylphenyl vs. 2-methylphenyl.
  • Implications: Pyrrole’s planar structure may alter binding geometry compared to the dihydropyridinone’s rigidity.

Substituent Effects on Pharmacological Properties

Compound Oxadiazole Substituent Acetamide Substituent Molecular Weight Key Structural Feature
Target Compound 2-Methylphenyl 2-Methoxy-5-methylphenyl ~463.5* Dihydropyridinone core
Compound 1 3-Ethyl 4-Methylphenyl 384.4 Ethyl-oxadiazole
Compound 2 4-Methylphenyl 4-Methylbenzyl 414.5 Benzyl-acetamide
Compound 3 4-Methylphenyl 2-Ethylphenyl 386.4 Pyrrole core

*Estimated based on structural formula.

  • Oxadiazole substituents :
    • Electron-withdrawing groups (e.g., methyl) improve metabolic stability by reducing oxidative degradation .
    • Ortho-substituents (e.g., 2-methylphenyl) may hinder enzymatic hydrolysis compared to para-substituents .
  • Acetamide modifications :
    • Methoxy groups (target compound) enhance solubility via polar interactions but may reduce membrane permeability.
    • Benzyl groups (Compound 2) increase lipophilicity, favoring CNS penetration but risking cytochrome P450-mediated metabolism .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a 1,2,4-oxadiazole moiety known for its diverse biological properties. The oxadiazole ring is associated with various pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects . The presence of the dihydropyridine structure further enhances its potential as a therapeutic agent.

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a range of mechanisms:

  • Anticancer Activity : Oxadiazole derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, some derivatives have demonstrated IC50 values indicating significant cytotoxicity against human cancer cell lines .
  • Antimicrobial Activity : Studies have reported that oxadiazole derivatives possess antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Certain derivatives have been shown to inhibit cyclooxygenases (COX), which play a crucial role in inflammation .

Case Studies and Experimental Data

A summary of relevant studies on the biological activity of similar compounds is presented below:

StudyCompoundActivityIC50 ValueRemarks
1,3,4-Oxadiazole DerivativeAnticancer92.4 µMEffective against 11 cancer cell lines
Substituted OxadiazolesAntibacterialVariesSignificant against Gram-positive and Gram-negative bacteria
Thiazole DerivativeAnticancerNot specifiedInduced apoptosis in cancer cells

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that can influence its biological activity. Modifications to the oxadiazole ring and the dihydropyridine structure can lead to variations in potency and selectivity against specific biological targets .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how is its purity validated?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For example, chloroacetyl chloride may react with intermediates under reflux conditions in the presence of triethylamine or DMF . Final purification often employs recrystallization or column chromatography. Purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1667 cm⁻¹ for acetamide, N-O stretches for oxadiazole) .
  • NMR : ¹H NMR resolves aromatic protons and methyl/methoxy groups (δ 3.8–7.5 ppm), while ¹³C NMR confirms carbonyl and heterocyclic carbons .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles in the oxadiazole-pyridinone core .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening includes:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Cytotoxicity studies (MTT assay on cancer cell lines).
  • Metabolic stability tests (microsomal incubation).
    Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction engineering : Use continuous flow reactors to enhance mixing and reduce side reactions.
  • Catalyst screening : Test palladium or copper catalysts for cyclization steps to improve efficiency.
  • Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile/water mixtures) to simplify purification .

Q. What computational strategies predict binding affinity and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking .
  • DFT calculations : Analyze HOMO-LUMO gaps to predict reactivity. For example, the oxadiazole’s LUMO may facilitate nucleophilic attacks .
  • ADMET prediction : SwissADME or pkCSM evaluates logP, bioavailability, and CYP450 interactions .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain reduced in vivo activity.
  • Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility and target delivery .

Q. What strategies resolve crystallographic disorder in the oxadiazole-pyridinone core?

  • Low-temperature data collection : Reduces thermal motion artifacts.
  • Twinned refinement in SHELXL : Applies HKLF5 to model overlapping lattices.
  • Hydrogen bonding analysis : Identifies stabilizing interactions (e.g., N-H···O) to constrain atomic positions .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Oxadiazole substitution : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.
  • Acetamide linker : Introduce methyl or fluorine to improve metabolic stability.
  • Pyridinone ring : Explore 6-substituted analogs to modulate solubility .

Methodological Notes

  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches.
  • Negative controls : Include known inhibitors (e.g., staurosporine in kinase assays) to benchmark activity .
  • Crystallographic data deposition : Submit structures to the Cambridge Structural Database (CSD) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.